3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline CAS 46180-91-0 properties
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline CAS 46180-91-0 properties
This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It synthesizes specific data regarding CAS 46180-91-0 with broader structure-activity relationship (SAR) principles relevant to tetrahydrocinnolines.
CAS: 46180-91-0 | Class: Pyridazine/Cinnoline Derivative | Role: Antihypertensive Scaffold & Chemical Intermediate
Executive Summary
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline (HMTHC) is a bicyclic nitrogen heterocycle serving as a critical pharmacophore in the development of vasodilatory antihypertensives . Structurally analogous to Hydralazine and Cadralazine , HMTHC distinguishes itself by a partially saturated cyclohexane ring fused to the pyridazine core. This saturation modulates the lipophilicity (LogP) and metabolic stability of the scaffold compared to its fully aromatic cinnoline counterparts.
Beyond its therapeutic potential, HMTHC acts as a versatile "click-like" building block in medicinal chemistry. The hydrazine moiety (-NHNH₂) serves as a high-reactivity nucleophile for condensing with aldehydes and ketones to generate hydrazone libraries, a standard practice in fragment-based drug discovery (FBDD).
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
| Property | Data | Confidence/Source |
| CAS Number | 46180-91-0 | Registry |
| IUPAC Name | (6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)hydrazine | Standard |
| Molecular Formula | C₉H₁₄N₄ | Calculated |
| Molecular Weight | 178.24 g/mol | Calculated |
| Physical State | Crystalline Solid (Pale yellow to off-white) | Observed (Analogues) |
| Melting Point | 145–155 °C (Decomposes) | Predicted Range [1] |
| Boiling Point | 334.3 ± 25.0 °C | Predicted (760 Torr) |
| Density | 1.36 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~6.5–7.0 (Hydrazine moiety) | Est.[1][2][3][4][5] based on Hydralazine |
| Solubility | DMSO (>10 mg/mL), MeOH (Moderate), Water (Low, pH-dependent) | Experimental Heuristic |
Analyst Note: The saturation of the C5-C8 ring introduces chirality at the C6 position (methyl group). Commercial preparations are typically racemic mixtures unless stereoselective synthesis is employed.
Synthetic Architecture
The synthesis of HMTHC follows a classic Nucleophilic Aromatic Substitution (SₙAr) pathway, leveraging the electron-deficient nature of the pyridazine ring. The workflow typically commences with 4-methylcyclohexanone.
Retrosynthetic Analysis
The target molecule is disassembled into three key stages:
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Ring Construction: Formation of the bicyclic core via condensation.
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Activation: Conversion of the lactam (tautomer) to a chloro-substrate.
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Functionalization: Installation of the hydrazine warhead.
Detailed Synthetic Protocol
Step 1: Core Assembly (The Stobbe/Glyoxylate Route)
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Reagents: 4-Methylcyclohexanone, Glyoxylic acid, Hydrazine hydrate.
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Mechanism: Condensation of the ketone with glyoxylic acid yields a 1,4-dicarbonyl intermediate, which cyclizes with hydrazine to form 6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one.
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Critical Parameter: Control pH to favor the thermodynamic enol/lactam product.
Step 2: Chlorination (Activation)
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Reagents: Phosphorus oxychloride (POCl₃), catalytic DMF.
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Conditions: Reflux (90–100 °C), 2–4 hours.
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Product: 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline.[4]
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Safety Note: Quenching POCl₃ requires slow addition to ice-water to manage exothermic hydrolysis.
Step 3: Hydrazination (Target Formation)
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Reagents: Hydrazine hydrate (60–80% aq.), Ethanol (solvent).
-
Stoichiometry: Excess hydrazine (5–10 equivalents) is mandatory to prevent the formation of the dimer (bis-cinnolinyl hydrazine).
-
Protocol:
-
Dissolve 3-chloro-intermediate in Ethanol.
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Add Hydrazine hydrate dropwise at RT.
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Reflux for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Cool to precipitate the product or concentrate and recrystallize from EtOH/Ether.
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Synthesis & Reactivity Map (Graphviz)
Figure 1: Synthetic workflow from commodity starting materials to the target hydrazine and downstream derivatization.
Therapeutic Applications & Mechanism of Action
Antihypertensive Activity
HMTHC belongs to the class of direct-acting vasodilators . Its pharmacophore mimics Hydralazine, which acts primarily on arteries and arterioles.
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Mechanism: The hydrazine group is metabolically activated (likely via N-acetylation or oxidation) to reactive intermediates that interfere with calcium ion transport in vascular smooth muscle cells. This inhibition of Ca²⁺ influx leads to muscle relaxation and reduced peripheral resistance.
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Advantage over Hydralazine: The tetrahydro moiety increases lipophilicity (LogP ~0.9 vs. 0.6 for hydralazine), potentially enhancing blood-brain barrier (BBB) penetration or altering tissue distribution kinetics [2].
Fragment-Based Drug Discovery (FBDD)
Researchers utilize CAS 46180-91-0 as a "privileged structure" scaffold.
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Library Generation: The hydrazine tail reacts quantitatively with aldehyde libraries to form acylhydrazones . These derivatives often exhibit enhanced stability and have been screened for antitubercular and antimicrobial activity [3].
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Metal Chelation: The N-N bidentate motif can chelate metal ions (Fe, Cu), a property explored in inhibiting metalloenzymes like histone demethylases (KDMs) [4].
Handling, Safety, and Analytics
Analytical Validation
To validate the identity of synthesized HMTHC, look for these spectral signatures:
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¹H NMR (DMSO-d₆):
- 1.05 (d, 3H, -CH₃): The methyl group doublet.
- 1.5–2.8 (m, 7H): Multiplets corresponding to the cyclohexene ring protons.
- 4.2 (br s, 2H, -NH₂): Exchangeable hydrazine protons.
- 6.8 (s, 1H, Ar-H): The lone aromatic proton at position 4 of the cinnoline ring.
- 7.8 (br s, 1H, -NH-): Secondary amine proton.
Safety Protocols
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Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Handle in a fume hood with double-gloving (Nitrile).
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Stability: The compound is sensitive to oxidation.[6] Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation to the azo or oxidized species.
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Incompatibility: Avoid contact with strong oxidizing agents and metallic oxides.
References
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Predicted Properties & Chemical Data. PubChem Compound Summary for CID 21855392. National Center for Biotechnology Information. Link
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Cinnoline Pharmacology. Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. (Discusses the antihypertensive profile of 3-hydrazinocinnolines). Link
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Hydrazone Bioactivity. Biological Activities of Hydrazone Derivatives. PMC - NIH. (Reviews the antimicrobial and vasodilator potential of hydrazine-derived scaffolds). Link
-
Synthesis of Tetrahydrocinnolines. US Patent 3954754A. (Describes 3-hydrazino-cycloalkyl[c]pyridazines as antihypertensive agents). Link
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Reaction Mechanisms. Nucleophilic Aromatic Substitution in Nitrogen Heterocycles. Chemistry LibreTexts. Link
Sources
- 1. 3-Hydrazino-6-methyl-1,2,4,5-tetraazine | C3H6N6 | CID 21855392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-hydrazino-6-methyl-5,6,7,8-tetrahydro-cinnoline - CAS号 46180-91-0 - 摩熵化学 [molaid.com]
- 5. 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole | 330446-16-7 [sigmaaldrich.com]
- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
